molecular formula C7H7Cl2N B146540 2,4-Dichlorobenzylamine CAS No. 95-00-1

2,4-Dichlorobenzylamine

Cat. No.: B146540
CAS No.: 95-00-1
M. Wt: 176.04 g/mol
InChI Key: SJUKJZSTBBSGHF-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzylamine is an organic compound with the molecular formula Cl₂C₆H₃CH₂NH₂. It is a derivative of benzylamine, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzylamine can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

    Reduction: Reduction reactions can convert it to 2,4-dichlorobenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichlorobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzylamine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,4-Dichlorobenzylamine can be compared with other benzylamine derivatives:

    4-Chlorobenzylamine: Contains a single chlorine atom at the 4 position.

    4-Fluorobenzylamine: Contains a fluorine atom at the 4 position.

    4-Bromobenzylamine: Contains a bromine atom at the 4 position.

    3,4-Difluorobenzylamine: Contains two fluorine atoms at the 3 and 4 positions.

Uniqueness: The presence of two chlorine atoms at the 2 and 4 positions in this compound imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets, making it distinct from other benzylamine derivatives .

Properties

IUPAC Name

(2,4-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUKJZSTBBSGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059115
Record name Benzenemethanamine, 2,4-dichloro-
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Molecular Weight

176.04 g/mol
Source PubChem
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CAS No.

95-00-1
Record name 2,4-Dichlorobenzenemethanamine
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Record name 2,4-Dichlorobenzylamine
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Record name 2,4-Dichlorobenzylamine
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Record name Benzenemethanamine, 2,4-dichloro-
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Record name Benzenemethanamine, 2,4-dichloro-
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Record name 2,4-dichlorobenzylamine
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Record name 2,4-DICHLOROBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,4-Dichlorobenzylamine?

A1: this compound has the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol. While specific spectroscopic data isn't provided in the research excerpts, it's important to note that this compound, like other benzylamine derivatives, would exhibit characteristic peaks in NMR and IR spectra corresponding to the aromatic ring, amine group, and C-Cl bonds.

Q2: How effective is this compound in reduction reactions with diisopropylaminoborane?

A2: Research suggests that this compound is readily reduced to this compound by diisopropylaminoborane in the presence of a lithium-based catalyst. [] This reaction proceeds with high efficiency, achieving a 99% yield after 5 hours at room temperature. [] The presence of electron-withdrawing chlorine atoms on the aromatic ring enhances the reactivity of the nitrile group towards reduction. []

Q3: Can this compound be used to form cocrystals for asymmetric photocyclization reactions?

A3: Yes, research demonstrates the successful formation of chiral salt crystals using this compound with 4-(2,5-diisopropylbenzoyl)benzoic acid. [] These crystals exhibit interesting photochemical behavior. Upon UV irradiation, these crystals undergo a single-crystal-to-single-crystal transformation, facilitating the enantioselective photocyclization of the benzophenone moiety. [, ]

Q4: How does the surface morphology of crystals containing this compound change during photocyclization?

A4: Atomic Force Microscopy studies reveal significant changes in the surface morphology of 4-(2,5-diisopropylbenzoyl)benzoic acid and this compound salt crystals during photocyclization. [] Initially flat (001) faces develop hemispherical features that grow upon UV irradiation. [] These features, reaching heights of tens of nanometers, reflect the structural rearrangements occurring within the crystal lattice during the single-crystal-to-single-crystal transformation. []

Q5: How does column chromatography compare to traditional methods for determining the sorption behavior of this compound?

A5: While not directly addressed in the provided research, column chromatography offers a viable alternative to traditional batch experiments for studying the sorption behavior of organic cations like this compound. [] Column chromatography provides advantages such as reduced labor, faster analysis times, and improved consistency across laboratories. [] Analyzing the skewness of eluting peaks can help identify the linear range of sorption isotherms, further streamlining the process of determining sorption coefficients. []

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